molecular formula C11H14N2O B2669415 (2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde CAS No. 71635-28-4

(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde

Cat. No.: B2669415
CAS No.: 71635-28-4
M. Wt: 190.246
InChI Key: HEJKNKZUBYMUCI-NSHDSACASA-N
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Description

(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde is a chemical compound with a unique structure that includes a piperidine ring substituted with a pyridine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde typically involves the reaction of 2-pyridinecarboxaldehyde with (S)-2-piperidinecarboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of (2S)-2-Pyridin-3-ylpiperidine-1-carboxylic acid.

    Reduction: Formation of (2S)-2-Pyridin-3-ylpiperidine-1-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Pyridin-2-ylpiperidine-1-carbaldehyde
  • (2S)-2-Pyridin-4-ylpiperidine-1-carbaldehyde
  • (2S)-2-Quinolin-3-ylpiperidine-1-carbaldehyde

Uniqueness

(2S)-2-Pyridin-3-ylpiperidine-1-carbaldehyde is unique due to the specific positioning of the pyridine ring, which influences its reactivity and binding properties. This structural feature makes it particularly useful in the design of selective inhibitors and other bioactive molecules.

Properties

IUPAC Name

(2S)-2-pyridin-3-ylpiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h3-4,6,8-9,11H,1-2,5,7H2/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJKNKZUBYMUCI-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@@H](C1)C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71635-28-4
Record name (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde
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